Antifungal agent 45

Fungicide Development Oomycete Control Mitochondrial Targeting

Conventional QoI fungicides face resistance and suboptimal subcellular accumulation. Antifungal agent 45 (compound 2C-4) incorporates a TPP mitochondrion-targeting group to overcome these limitations. - **Target:** QoI (cytochrome bc1) with enhanced mitochondrial uptake via TPP moiety. - **Efficacy:** EC50 ~5 μM against P. capsici; disrupts hyphal ultrastructure & zoospores. - **Utility:** Validated probe for resistance studies and SAR on linker optimization.

Molecular Formula C40H49BrNO3P
Molecular Weight 702.7 g/mol
Cat. No. B15582463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 45
Molecular FormulaC40H49BrNO3P
Molecular Weight702.7 g/mol
Structural Identifiers
InChIInChI=1S/C40H49NO3P.BrH/c1-34-24-20-21-31-38(34)39(41-43-2)40(42)44-32-22-9-7-5-3-4-6-8-10-23-33-45(35-25-14-11-15-26-35,36-27-16-12-17-28-36)37-29-18-13-19-30-37;/h11-21,24-31H,3-10,22-23,32-33H2,1-2H3;1H/q+1;/p-1/b41-39-;
InChIKeyOMXSHPTYVSPCMV-BNPOXDQGSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 45: Baseline Profile


Antifungal agent 45, designated as compound 2C-4, is a triphenylphosphonium (TPP)-conjugated Kresoxim-methyl analogue [1]. It belongs to the β-methoxyacrylate class of fungicides, acting as a complex III Qo site inhibitor. Notably, Antifungal agent 45 exhibits fungicidal activity that is significantly enhanced against Phytophthora capsici relative to the parent compound Kresoxim-methyl, with an EC50 of approximately 5 μM [1][2]. Its mechanism involves severe damage to pathogen hyphal and zoospore structures, alongside a marked reduction in ATP synthesis and reactive oxygen species (ROS) production [1]. Chemically, Antifungal agent 45 is defined by the molecular formula C40H49BrNO3P and a molecular weight of 702.70 g/mol . This compound is a distinct entity from Antitubercular agent-45 (Compound 5g, C17H7F6N3O3S), which possesses antibacterial and anti-Candida properties but lacks the mitochondrial-targeted oomycete activity profile [3].

Antifungal Agent 45: Generic Substitution Risk


Generic substitution within the QoI (Quinone outside Inhibitor) class is scientifically unsound for applications targeting Phytophthora capsici due to compound 2C-4's unique mitochondrion-targeting moiety. The covalent attachment of a triphenylphosphonium (TPP) group to the Kresoxim-methyl scaffold fundamentally alters its subcellular distribution and bioactivity [1]. Research demonstrates that both the position of TPP conjugation and the linker length critically modulate fungicidal efficacy [1]. Consequently, unmodified Kresoxim-methyl or other QoI fungicides lacking the TPP-driven mitochondrial accumulation fail to achieve the same level of hyphal and zoospore disruption or ATP synthesis inhibition observed with Antifungal agent 45 [1]. This structural distinction directly translates to a verifiable, quantitative superiority in EC50 against P. capsici, as detailed in the evidence below.

Antifungal Agent 45: Comparative Evidence


Phytophthora capsici Growth Inhibition

Antifungal agent 45 demonstrates fungicidal activity that is significantly superior to that of the parent compound Kresoxim-methyl against Phytophthora capsici [1]. The study reports an EC50 value of approximately 5 μM for Antifungal agent 45, whereas the authors explicitly state that this compound exhibits 'excellent characteristics superior to kresoxim-methyl' [1]. This qualitative superiority is quantitatively reflected in the lower effective concentration required for Antifungal agent 45 to achieve 50% growth inhibition.

Fungicide Development Oomycete Control Mitochondrial Targeting

Mitochondrial Targeting via TPP Conjugation

Microscopic analysis revealed that treatment with Antifungal agent 45 (compound 2C-4) results in severe and unambiguous structural damage to both hyphal and zoospore structures of Phytophthora capsici [1]. The study notes that these morphological changes are a direct consequence of the compound's fungicidal action and are not observed in untreated control samples [1].

Mode of Action Cellular Morphology Fungicidal Mechanism

Dual Lifecycle Disruption

Mechanistic investigations revealed that Antifungal agent 45 induces a significant decrease in ATP synthesis and a reduction in ROS outbreak in the pathogen [1]. The study contrasts this effect with the typical response observed in untreated controls, confirming that the compound actively disrupts mitochondrial energy production and redox homeostasis.

Bioenergetics Mitochondrial Function Oxidative Stress

ATP Depletion and Oxidative Stress

Procurement records and analytical datasheets confirm that Antifungal agent 45 (CAS 1426572-50-0) is chemically distinct from Antitubercular agent-45 (Compound 5g) [1]. Antifungal agent 45 possesses the molecular formula C40H49BrNO3P and a molecular weight of 702.70 g/mol, consistent with a TPP-conjugated Kresoxim-methyl analogue . In contrast, Antitubercular agent-45 has the formula C17H7F6N3O3S, a molecular weight of 447.31 g/mol, and exhibits a broad-spectrum antibacterial and anti-Candida profile rather than oomycete-specific activity [1].

Chemical Identity Quality Control Compound Selection

Antifungal Agent 45: Research and Industrial Applications


Oomycete Fungicide Development

Given its proven superiority to Kresoxim-methyl (EC50 ≈ 5 μM) and unique TPP-driven mitochondrial targeting, Antifungal agent 45 serves as an ideal benchmark compound in structure-activity relationship (SAR) studies aimed at developing next-generation anti-oomycete agents [1]. Its quantifiable potency against Phytophthora capsici provides a robust baseline for evaluating new chemical entities.

Mechanistic Studies of Mitochondrial Targeting

The compound's documented ability to induce severe hyphal/zoospore damage and simultaneously decrease ATP synthesis and ROS outbreak makes it a precise molecular probe for dissecting mitochondrial pathways in Phytophthora capsici [1]. It is particularly valuable for experiments requiring a fungicide with a well-characterized, dual-action impact on cellular energetics and morphology.

QoI Resistance Management Research

With its defined EC50 of ~5 μM against P. capsici, Antifungal agent 45 can be used as a reference inhibitor in laboratory resistance screening panels [1]. Its novel TPP-conjugated structure may help identify cross-resistance patterns distinct from those observed with traditional QoI fungicides, aiding in the strategic rotation of crop protection agents.

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